Cas no 1783533-54-9 ((4-Fluoro-2-methoxyphenyl)methanesulfonyl chloride)

(4-Fluoro-2-methoxyphenyl)methanesulfonyl chloride is a versatile sulfonylating reagent used in organic synthesis, particularly for introducing the methanesulfonyl (mesyl) group into target molecules. Its key advantages include high reactivity due to the electron-withdrawing fluorine and methoxy substituents, which enhance the electrophilicity of the sulfonyl chloride moiety. This compound is valuable in the preparation of sulfonamides, sulfonate esters, and other derivatives, often employed in pharmaceutical and agrochemical research. The fluorine substituent further enables selective functionalization, making it useful for designing bioactive compounds. It is typically handled under anhydrous conditions to prevent hydrolysis, ensuring optimal performance in synthetic applications.
(4-Fluoro-2-methoxyphenyl)methanesulfonyl chloride structure
1783533-54-9 structure
Product Name:(4-Fluoro-2-methoxyphenyl)methanesulfonyl chloride
CAS No:1783533-54-9
MF:C8H8ClFO3S
MW:238.663723945618
CID:5750319
PubChem ID:84700858
Update Time:2025-06-09

(4-Fluoro-2-methoxyphenyl)methanesulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • (4-fluoro-2-methoxyphenyl)methanesulfonyl chloride
    • 1783533-54-9
    • EN300-1987245
    • (4-Fluoro-2-methoxyphenyl)methanesulfonyl chloride
    • Inchi: 1S/C8H8ClFO3S/c1-13-8-4-7(10)3-2-6(8)5-14(9,11)12/h2-4H,5H2,1H3
    • InChI Key: JHPGTAJYQKEPHM-UHFFFAOYSA-N
    • SMILES: ClS(CC1C=CC(=CC=1OC)F)(=O)=O

Computed Properties

  • Exact Mass: 237.9866711g/mol
  • Monoisotopic Mass: 237.9866711g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 275
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 51.8Ų

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Additional information on (4-Fluoro-2-methoxyphenyl)methanesulfonyl chloride

(4-Fluoro-2-methoxyphenyl)methanesulfonyl Chloride: A Comprehensive Overview

The compound (4-Fluoro-2-methoxyphenyl)methanesulfonyl chloride, with the CAS number 1783533-54-9, is a highly specialized organic chemical that has garnered significant attention in the fields of organic synthesis, pharmaceutical chemistry, and materials science. This compound is characterized by its unique structure, which combines a methanesulfonyl group with a fluorinated aromatic ring. The presence of both electron-withdrawing and electron-donating groups in its structure makes it a versatile building block for various chemical transformations.

Recent advancements in synthetic chemistry have highlighted the importance of methanesulfonyl chlorides as intermediates in the preparation of sulfonamides, which are widely used in drug discovery and development. The substitution pattern on the aromatic ring of this compound—specifically the 4-fluoro and 2-methoxy groups—plays a crucial role in determining its reactivity and selectivity in various reactions. The fluorine atom introduces electronic effects that enhance the stability of intermediates during reactions, while the methoxy group provides steric hindrance and additional electronic modulation.

One of the most notable applications of (4-Fluoro-2-methoxyphenyl)methanesulfonyl chloride is in the synthesis of bioactive compounds. Researchers have utilized this compound to construct complex molecular frameworks with potential therapeutic applications. For instance, studies have demonstrated its utility in the construction of kinase inhibitors, which are critical targets in oncology and inflammation research. The ability to install this group onto diverse molecular scaffolds has made it an invaluable tool for medicinal chemists.

In addition to its role in drug discovery, this compound has also found applications in materials science. Its reactivity under specific reaction conditions allows for the preparation of advanced materials with tailored properties. For example, recent research has explored its use in the synthesis of polymerizable sulfonamides, which exhibit enhanced thermal stability and mechanical strength. These materials hold promise for use in high-performance applications such as aerospace and electronics.

The synthesis of (4-Fluoro-2-methoxyphenyl)methanesulfonyl chloride typically involves multi-step processes that require precise control over reaction conditions. Key steps include the introduction of the methoxy group via nucleophilic aromatic substitution and subsequent sulfonation using sulfuric acid derivatives. The optimization of these steps has been a focus of recent studies, with researchers developing more efficient and environmentally friendly methods to prepare this compound.

From an environmental standpoint, understanding the fate and behavior of this compound is essential for ensuring sustainable chemical practices. Studies have shown that while it exhibits moderate stability under standard conditions, it can undergo hydrolysis under alkaline conditions to form corresponding sulfonic acids. These findings underscore the importance of proper handling and disposal procedures to minimize environmental impact.

In conclusion, (4-Fluoro-2-methoxyphenyl)methanesulfonyl chloride is a versatile and valuable compound with wide-ranging applications across multiple disciplines. Its unique structural features make it an ideal building block for constructing complex molecules with potential therapeutic and material applications. As research continues to uncover new synthetic pathways and applications for this compound, its significance in modern chemistry is expected to grow further.

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